molecular formula C10H12N2 B13851693 N-methyl-3,4-dihydro-1H-quinolin-2-imine

N-methyl-3,4-dihydro-1H-quinolin-2-imine

Cat. No.: B13851693
M. Wt: 160.22 g/mol
InChI Key: SSBIMLZQPLQHMA-UHFFFAOYSA-N
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Description

N-methyl-3,4-dihydro-1H-quinolin-2-imine is a chemical compound featuring an imine functional group within a partially hydrogenated quinoline scaffold. This structure is of significant interest in organic synthesis and medicinal chemistry research. The core dihydroquinolinone scaffold, to which this imine is closely related, is recognized as a privileged structure in drug discovery due to its presence in a wide array of bioactive molecules and natural products . Researchers utilize this and similar imine compounds as key intermediates in synthetic pathways. One of the most common reactions of imines is hydrolysis, which, under acidic aqueous conditions, proceeds back to the corresponding ketone (or aldehyde) and amine . Furthermore, imines are fundamental substrates in asymmetric synthesis, serving as precursors to chiral amines via reduction processes; these chiral amines are essential functional groups in many biological molecules and pharmaceuticals . The reactivity of the imine group also makes it a versatile building block for the construction of more complex nitrogen-containing heterocycles, which are common in compounds with diverse biological activities . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

N-methyl-3,4-dihydro-1H-quinolin-2-imine

InChI

InChI=1S/C10H12N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

SSBIMLZQPLQHMA-UHFFFAOYSA-N

Canonical SMILES

CN=C1CCC2=CC=CC=C2N1

Origin of Product

United States

Advanced Synthetic Methodologies for N Methyl 3,4 Dihydro 1h Quinolin 2 Imine

De Novo Cyclization Strategies Towards the Dihydroquinolin-2-imine Core

Building the fundamental dihydroquinolin-2-imine framework from the ground up offers significant advantages in terms of structural diversity and control. These methods involve the formation of the key carbon-nitrogen bonds that define the heterocyclic ring through either intramolecular or intermolecular processes.

Intramolecular cyclization is a powerful strategy that involves forming a ring from a single molecule containing all the necessary atoms. For the synthesis of cyclic amidines like N-methyl-3,4-dihydro-1H-quinolin-2-imine, several advanced, mechanistically distinct pathways have been developed, often relying on the thermal or catalytic rearrangement of complex acyclic precursors.

One sophisticated approach involves a domino reaction sequence featuring a 1,7-hydride shift followed by a 6π electrocyclization. rsc.org In this type of reaction, a suitably designed unsaturated N-sulfonyl amidine can be induced, typically by heating with a Lewis acid, to undergo a hydrogen transfer that activates a C-H bond, enabling a subsequent electrocyclic ring closure to form a stereodefined cyclic amidine. rsc.org Another powerful method utilizes the 6π-electrocyclic ring closure of a ketenimine and an imine moiety contained within the same molecule. rsc.org These reactive intermediates can be generated from N-sulfonyl triazoles and arylamines, providing an efficient route to 10π-electron cyclic amidine systems. rsc.org

Table 1: Intramolecular Cyclization Strategies for Cyclic Amidine Formation
StrategyPrecursor TypeKey Reaction StepsConditionsRef.
Domino H-Shift/ElectrocyclizationUnsaturated N²-sulfonyl amidine1,7-Hydride Shift, 6π ElectrocyclizationHeat, Lewis Acid (e.g., BF₂OTf) rsc.org
6π-ElectrocyclizationKetenimine-Imine IntermediateGeneration from N-sulfonyl triazole, Ring ClosureHeat, Rh(II) catalyst rsc.org
Nucleophilic CyclizationAzido-functionalized precursorIntramolecular attack of azideMild conditions elsevierpure.com

Intermolecular strategies involve the assembly of the dihydroquinolin-2-imine ring from two or more separate components. These methods, particularly multicomponent reactions (MCRs), are highly convergent and atom-economical, allowing for the rapid construction of molecular complexity from simple starting materials. nih.gov

The aza-Diels-Alder reaction, also known as the Povarov reaction, represents a classic intermolecular approach for synthesizing quinoline (B57606) derivatives. nih.gov This [4+2] cycloaddition typically involves the reaction of an imine (acting as the azadiene) with an alkene (the dienophile) to generate the core heterocyclic structure. nih.gov For the synthesis of the dihydroquinoline core, this would involve reacting an aniline-derived imine with an appropriate alkene, often under Lewis acid catalysis.

Three-component reactions provide another powerful avenue. For instance, dihydroquinoline derivatives can be synthesized from the reaction of a natural benzoquinone like embelin (B1684587), various anilines, and aromatic aldehydes in the presence of a silver triflate (AgOTf) catalyst. nih.gov The mechanism involves an initial Knoevenagel condensation, followed by a nucleophilic attack from the aniline (B41778) and a final electrocyclic ring closure to furnish the dihydroquinoline skeleton. nih.gov

Table 2: Intermolecular Strategies for Dihydroquinoline Core Synthesis
StrategyComponentsKey Reaction StepsCatalyst/ConditionsRef.
Aza-Diels-Alder (Povarov)Imine + Alkene[4+2] CycloadditionLewis Acid nih.gov
Three-Component ReactionBenzoquinone + Aniline + AldehydeKnoevenagel, Michael Addition, ElectrocyclizationAgOTf, Microwave, 150 °C nih.gov
C-H Activation/Cyclizationα,β-Unsaturated Imine + AlkyneC-H Alkenylation, ElectrocyclizationRhodium complex nih.gov

Transformation of Precursor Molecules to this compound

An alternative to de novo synthesis is the modification of a pre-formed heterocyclic core. This approach leverages the availability of related quinoline structures, converting them into the desired target molecule through specific functional group transformations.

The most logical precursor for this compound is its carbonyl analogue, N-methyl-3,4-dihydro-1H-quinolin-2-one. The conversion of the lactam (a cyclic amide) carbonyl group to the desired N'-methyl imine (a cyclic amidine) is a challenging transformation due to the resonance stability of the amide bond. Direct condensation with methylamine (B109427) is generally not feasible.

Therefore, this conversion requires a two-step process involving the activation of the carbonyl group. One established method for activating amides and lactams is to convert them into the corresponding thio-lactams using reagents like Lawesson's reagent. The resulting thio-lactam is significantly more electrophilic and can then be treated with an amine (in this case, methylamine), often with the assistance of a thiophilic promoter like silver or mercury salts, to yield the amidine. Other activation strategies involve converting the lactam into a highly reactive imidoyl species, such as an imidoyl chloride (using PCl₅ or oxalyl chloride) or a lactam-O-triflate (using triflic anhydride), which can then readily react with a primary amine to form the target amidine. researchgate.net

Table 3: Proposed Methods for Conversion of Lactams to Amidines
Activation MethodActivating ReagentIntermediateSubsequent ReactionRef.
ThionationLawesson's Reagent, P₄S₁₀Thio-lactamAmination with R-NH₂ (Ag⁺ assist) researchgate.net
O-SulfonylationTriflic Anhydride (Tf₂O)Lactam-O-triflateAmination with R-NH₂ researchgate.net
HalogenationPCl₅, SOCl₂, (COCl)₂Imidoyl ChlorideAmination with R-NH₂ researchgate.net

This approach involves synthesizing a related dihydroquinolin-2-imine and then introducing the N-methyl group in a subsequent step. For example, one could first prepare the parent 3,4-dihydro-1H-quinolin-2-imine, which possesses a primary exocyclic imine nitrogen (C=NH). This primary imine can then be selectively methylated to yield the final product.

The N-alkylation of amidines is a well-documented transformation. nih.gov The reaction of an unsubstituted amidine with an alkylating agent, such as methyl iodide, in the presence of a non-nucleophilic base like triethylamine (B128534) or potassium carbonate, typically leads to the desired N-alkylated product. nih.gov This method offers a straightforward route to the target compound, provided a viable synthesis for the unsubstituted dihydroquinolin-2-imine precursor exists.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations under milder conditions. The synthesis of the dihydroquinolin-2-imine structure can benefit from catalysis at various stages, from the initial ring formation to the final functional group interconversion.

In de novo cyclization strategies, Lewis acids like BF₂OTf are used to catalyze domino reactions involving hydride shifts and electrocyclizations. rsc.org Transition metals are also heavily employed. Rhodium(II) catalysts can generate reactive imino carbenes or ketenimines from triazole precursors, which then undergo intramolecular cyclization to form cyclic amidines. rsc.org For intermolecular reactions, silver(I) salts have proven effective in catalyzing three-component reactions to build the dihydroquinolinone core, which is a key precursor. nih.gov

Furthermore, the synthesis of amidines from nitriles and amines, a fundamental method, can be catalyzed by various transition metals. sciforum.netmdpi.com Copper(I) salts, for example, have been used to promote the addition of amines to nitriles. mdpi.com Palladium catalysts are also versatile, enabling the synthesis of N-arylamidines from arylboronic acids or through the N-monoarylation of existing amidines. mdpi.com These catalytic methods could be conceptually applied to either the cyclization step or the transformation of a nitrile-containing precursor into the required amidine functionality within the dihydroquinoline framework.

Table 4: Catalytic Systems in Synthesis of Cyclic Amidines and Precursors
Catalyst SystemReaction TypeSubstratesProduct TypeRef.
BF₂OTf (Lewis Acid)Intramolecular Domino ReactionUnsaturated N-sulfonyl amidineCyclic Amidine rsc.org
Rh(II) AcetateIntramolecular CyclizationN-sulfonyl triazole + ArylamineCyclic Amidine rsc.org
AgOTf (Lewis Acid)Intermolecular [4+2] CycloadditionBenzoquinone + Aniline + AldehydeDihydroquinolinone nih.gov
Palladium(II) complexesN-Arylation / Cross-CouplingAmidine + Aryl Halide / Boronic AcidN-Aryl Amidine mdpi.com
Copper(I) ChlorideAmine-Nitrile AdditionAmine + NitrileAmidine mdpi.com

Transition Metal-Catalyzed Cyclizations and Functionalizations

Transition metal catalysis offers a powerful toolkit for the synthesis and functionalization of heterocyclic compounds, including the 3,4-dihydro-1H-quinolin-2-imine core. While direct transition metal-catalyzed cyclizations to form this compound are not extensively documented, related methodologies for the synthesis of quinolin-2(1H)-ones and other quinoline derivatives suggest viable pathways.

One relevant approach involves the nickel-catalyzed cyclization of N-(o-ethynylaryl)acrylamides, which yields dihydrocyclobuta[c]quinolin-3-ones and benzo[b]azocin-2-ones. rsc.org This method demonstrates the utility of nickel in mediating complex cyclization cascades to build the quinoline framework. By analogy, a suitably designed substrate with a nitrogen-containing functionality in place of the acrylamide (B121943) could potentially undergo a similar cyclization to afford the desired dihydroquinolin-2-imine.

Furthermore, transition metals like iron and copper have been employed for the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones to quinolin-2(1H)-ones. nih.gov This highlights the ability of transition metals to facilitate transformations of the dihydroquinoline core. Such strategies could be adapted for the functionalization of pre-formed this compound, allowing for the introduction of various substituents on the aromatic ring or the heterocyclic core. The chelating ability of the nitrogen atom in the quinoline system can direct C-H activation, enabling regioselective functionalization. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to Dihydroquinoline Synthesis

Catalyst/ReagentSubstrate TypeProduct TypePotential Application for Target Compound
Nickel CatalystN-(o-ethynylaryl)acrylamidesDihydrocyclobuta[c]quinolin-3-onesCyclization to form the dihydroquinolin-2-imine core
Iron/Copper Salts3,4-Dihydroquinolin-2(1H)-onesQuinolin-2(1H)-onesFunctionalization of the dihydroquinolin-2-imine core

Organocatalytic and Photoredox-Catalyzed Pathways

In recent years, organocatalysis and photoredox catalysis have emerged as powerful, metal-free alternatives for the synthesis of complex molecules. These methods often proceed under mild reaction conditions and can provide access to unique reactivity patterns.

A notable example of a photoredox-catalyzed approach is the synthesis of 3,4-dihydroquinolin-2-ones from N-methylaniline derivatives. whiterose.ac.uk This reaction proceeds via the generation of a carbamoyl (B1232498) radical, which undergoes an intermolecular addition to an electron-deficient olefin followed by cyclization. whiterose.ac.uk This methodology is particularly relevant as it utilizes a precursor that already contains the N-methyl group and demonstrates a viable route to the 3,4-dihydroquinolin-2-one scaffold. It is conceivable that a similar strategy employing a nitrile or a related nitrogen-containing acceptor could lead to the formation of the corresponding this compound. Visible-light-induced cyclization reactions have also been explored for the synthesis of various quinoline derivatives, further underscoring the potential of these methods. researchgate.net

Organocatalysis has also been successfully applied to the synthesis of related heterocyclic structures. For instance, the organocatalytic asymmetric synthesis of dihydroisoquinolinones has been achieved, showcasing the ability of small organic molecules to catalyze complex bond-forming reactions with high stereocontrol. nih.gov While this pertains to an isomeric system, the underlying principles of activating substrates through hydrogen bonding or other non-covalent interactions could be applied to the development of organocatalytic methods for the synthesis of this compound.

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and chiral materials.

One promising strategy for achieving stereocontrol is through [4+2] annulation reactions. A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes has been reported for the synthesis of tetrahydroquinoline derivatives. nih.gov This method provides a straightforward route to 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities. nih.gov Adaptation of this methodology to precursors that would lead to the dihydro-1H-quinolin-2-imine core could provide a powerful tool for the stereoselective synthesis of its derivatives.

Organocatalysis, as mentioned previously, is another key approach for achieving stereoselectivity. The use of chiral organocatalysts, such as quinine-based squaramides, has been shown to be effective in the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with high enantioselectivities. nih.gov The catalyst operates through hydrogen bonding to control the facial selectivity of the reaction. A similar catalytic system could potentially be designed to control the stereochemistry in the synthesis of this compound derivatives.

Table 2: Strategies for Stereoselective Synthesis of Quinolone-Related Scaffolds

MethodKey FeaturesPotential for Target Compound
[4+2] AnnulationHigh diastereoselectivity, access to 4-substituted derivativesStereoselective synthesis of substituted dihydroquinolin-2-imine derivatives
OrganocatalysisAsymmetric synthesis, high enantioselectivityEnantioselective synthesis of chiral dihydroquinolin-2-imine derivatives

Reaction Chemistry and Chemical Transformations of N Methyl 3,4 Dihydro 1h Quinolin 2 Imine

Reactivity of the Cyclic C=N Bond in N-Methyl-3,4-dihydro-1H-quinolin-2-imine

The chemistry of this compound is largely dictated by the cyclic imine (or amidine) functionality. This C=N double bond is polarized, with an electrophilic carbon atom and a nucleophilic, basic nitrogen atom, which governs its interactions with various reagents.

Nucleophilic Addition Reactions to the Imine Electrophilic Carbon

The carbon atom of the C=N double bond in this compound is electrophilic and susceptible to attack by nucleophiles. However, imines are generally less reactive electrophiles than their corresponding carbonyl analogues (ketones and aldehydes). researchgate.netresearchgate.net The nucleophilic addition to the imine carbon is a fundamental reaction, leading to the formation of a new single bond and saturation of the C=N bond. unizin.orglibretexts.org

The general mechanism involves the attack of a nucleophile on the imine carbon, which breaks the C=N pi bond and places a negative charge on the nitrogen atom. Subsequent protonation of the resulting amide anion yields the final addition product. A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and cyanide, can participate in such additions to imines. uwo.ca While specific studies on this compound are not extensively documented, its reactivity is expected to parallel that of other cyclic imines, which can be activated by Lewis acids to enhance their electrophilicity and facilitate addition. nih.gov

Electrophilic Reactivity and Protonation Studies

The nitrogen atom of the imine group possesses a lone pair of electrons, rendering it basic and nucleophilic. reddit.com Consequently, it readily reacts with electrophiles, most notably protons from acids. Protonation of the imine nitrogen is a critical step that significantly enhances the electrophilicity of the imine carbon. reddit.comyoutube.com This acid catalysis transforms the imine into a more reactive iminium ion.

The iminium ion is a much stronger electrophile because the positive charge is localized on the nitrogen, increasing the partial positive charge on the carbon atom and making it more susceptible to attack by even weak nucleophiles. unizin.org This activation is a key principle in many reactions involving imines. researchgate.netlibretexts.org The equilibrium between the neutral imine and the protonated iminium ion is pH-dependent, and reactions are often carried out under mildly acidic conditions to ensure a sufficient concentration of the activated iminium species without fully protonating the nucleophile. libretexts.org

Reduction and Oxidation Reactions of this compound

The dihydroquinoline core and the imine functionality are both susceptible to redox reactions, allowing for transformations that can either saturate the heterocyclic system or lead to aromatization.

Catalytic Hydrogenation and Hydride Reductions of the Imine Moiety

The reduction of the C=N bond in this compound to the corresponding amine, N-methyl-1,2,3,4-tetrahydroquinolin-2-amine, is a key transformation. This can be achieved through catalytic hydrogenation or with chemical hydride reagents. researchgate.netnih.gov

Catalytic hydrogenation is a widely used method for reducing imines and related heterocyclic systems like quinolines. libretexts.org Various transition-metal catalysts, including those based on palladium, platinum, nickel, and cobalt, are effective for this purpose. organic-chemistry.org The hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a well-established industrial process and serves as a strong model for the reduction of the imine moiety in the target compound. libretexts.org

Alternatively, hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of imines to amines. researchgate.net These reagents deliver a hydride ion (H⁻) to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion to yield the secondary amine.

Table 1: Selected Catalytic Systems for the Hydrogenation of Quinolines This table presents data for the analogous reduction of quinolines to 1,2,3,4-tetrahydroquinolines, which is predictive for the reduction of the imine moiety in this compound.

CatalystReductantTemperature (°C)Pressure (bar)Product Yield
Cobalt-amido complexH₃N·BH₃Room Temp.N/AHigh
Pd/CH₂5020>95%
Co@SiO₂H₂12050>99%
Ru-complexHCOOH/Et₃N60N/A>90%

Oxidative Transformations of the Dihydroquinoline Ring

The dihydroquinoline ring system can undergo oxidative transformations, primarily through dehydrogenation, to form the corresponding aromatic quinoline (B57606) structure. This aromatization process represents a formal oxidation of the heterocyclic ring. Various oxidizing agents can be employed for this purpose.

Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective for the dehydrogenation of dihydroquinolines to quinolines, often proceeding under mild conditions with high yields. nih.govacs.org Other methods include oxidation with manganese dioxide (MnO₂) or the use of photocatalytic systems with molecular oxygen as the terminal oxidant. nih.govresearchgate.net In the context of this compound, oxidation would be expected to yield the corresponding N-methyl-1H-quinolin-2-imine, a fully aromatic species. A plausible mechanism could also involve the use of nitrobenzene (B124822) as an oxidant. reddit.com

Rearrangement and Cycloaddition Chemistry of this compound

The C=N bond embedded within the cyclic structure allows for participation in pericyclic reactions, including cycloadditions and potentially rearrangements, leading to more complex molecular architectures.

While specific studies on this compound are limited, the general reactivity of imines suggests a potential for various cycloaddition reactions. Imines can act as dienophiles or as part of a diene system in [4+2] cycloadditions (Diels-Alder reactions). More commonly, the C=N bond can function as a 2π component in [3+2] cycloadditions with 1,3-dipoles like azomethine ylides or nitrile imines. researchgate.netmdpi.comnih.gov Such reactions would provide access to novel spirocyclic or fused heterocyclic systems. For example, a reaction with an azomethine imine could yield a complex polycyclic framework containing a tetrahydroisoquinoline moiety. mdpi.com

Rearrangement reactions of cyclic imines are less common than those of their acyclic counterparts or related oximes. The Beckmann rearrangement, for instance, is a classic reaction of oximes that converts them into amides or lactams. wikipedia.org While a direct analogue for an imine is not typical, related skeletal rearrangements could potentially be induced under specific acidic or thermal conditions, although such reactivity has not been documented for this specific compound.

Intramolecular and Intermolecular Rearrangements

The cyclic amidine structure of this compound makes it a candidate for various rearrangement reactions, which can be triggered under different conditions to yield structurally diverse products. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from general principles of cyclic amidine and ketenimine chemistry. rsc.orgrsc.org

Cascade rearrangements are a powerful tool in synthetic chemistry for building molecular complexity. researchgate.net In systems analogous to cyclic amidines, rearrangements can occur through intermediates like zwitterions, facilitating the migration of substituents. rsc.org For instance, a proposed rearrangement pathway for a substituted this compound could involve the migration of a substituent from the nitrogen atom to a carbon center within the heterocyclic ring system. Such processes are often catalyzed by transition metals like copper, which mediate the formation of reactive intermediates. rsc.orgresearchgate.net

One potential intramolecular rearrangement could be a rsc.orgnih.gov-hydride shift if appropriate unsaturation is introduced into the dihydroquinoline ring, or more complex skeletal rearrangements under thermal or photochemical conditions. Intermolecularly, the imine nitrogen could act as a nucleophile to attack an external electrophile, followed by a rearrangement of the resulting intermediate. For example, a modified Beckmann rearrangement of a related oxime could be envisioned as a synthetic route, which proceeds through an imidoyl intermediate that is then trapped by a nucleophile to form an amidine. nih.gov

The table below outlines a hypothetical rearrangement scenario based on known cascade reactions of related cyclic amidines. rsc.orgresearchgate.net

Reaction TypeReactant/SubstrateConditionsProposed IntermediateProductYield
rsc.orgnih.gov-Group MigrationSubstituted this compoundCu(I) catalyst, HeatZwitterionic intermediateRearranged cyclic amidineVariable

Pericyclic Reactions Involving the Imine Moiety (e.g., Aza-Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. wikipedia.orglibretexts.org The exocyclic imine functionality (C=N) in this compound can participate as a dienophile in aza-Diels-Alder reactions, a powerful method for constructing nitrogen-containing six-membered rings. wikipedia.orgrsc.org

In a typical aza-Diels-Alder reaction, the imine (the aza-dienophile) reacts with a conjugated diene in a [4+2] cycloaddition. rsc.org The reactivity of the imine can be enhanced by attaching electron-withdrawing groups to the nitrogen, although the N-methyl group in the target compound provides a baseline reactivity. wikipedia.org The reaction can be catalyzed by Lewis acids, which coordinate to the imine nitrogen, lowering the energy of the LUMO and accelerating the cycloaddition. wikipedia.org

For this compound, a reaction with an electron-rich diene, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), would be expected to yield a complex polycyclic heterocyclic system. The reaction would proceed through a cyclic transition state, leading to the formation of a new six-membered ring fused to the quinoline scaffold. Such reactions have been demonstrated with other cyclic imines, affording functionalized polycyclic frameworks. researchgate.net

The table below illustrates a potential aza-Diels-Alder reaction involving the title compound.

DieneDienophileConditionsProduct TypeExpected Yield Range
Danishefsky's dieneThis compoundLewis Acid (e.g., ZnCl2), CH2Cl2, rtFused polycyclic heterocycleModerate to Good
CyclopentadieneThis compoundHeat or Lewis AcidFused azanorbornene derivativeVariable

Functional Group Interconversions and Derivatization on the this compound Scaffold

The this compound scaffold offers multiple sites for functional group interconversion and derivatization, allowing for the synthesis of a library of related compounds. Key reactive sites include the exocyclic imine nitrogen, the endocyclic (ring) nitrogen, and the C-H bonds of the dihydroquinoline ring system.

Derivatization of the Imine Group:

N-Acylation/N-Sulfonylation: The exocyclic imine nitrogen can be acylated or sulfonylated using acyl chlorides or sulfonyl chlorides, respectively. nih.gov This transformation would convert the amidine into an N-acyl or N-sulfonyl amidine, modifying its electronic properties and steric profile. mdpi.com

Reduction: The imine double bond can be reduced to a single bond using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd). imperial.ac.uk This would convert the imine into N-methyl-1,2,3,4-tetrahydroquinolin-2-amine, a saturated diamine derivative.

Hydrolysis: Under acidic or basic conditions, the imine group can be hydrolyzed to a carbonyl group, yielding the corresponding lactam, 1-methyl-3,4-dihydroquinolin-2(1H)-one. This is a common transformation for imines.

Derivatization of the Ring Structure:

N-Alkylation: While the endocyclic nitrogen is already methylated, further reactions at this site are less likely unless demethylation occurs. However, if the parent compound (without the N-methyl group) were used, alkylation would be a primary method for derivatization.

Aromatic Substitution: The benzene (B151609) ring portion of the scaffold can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents. The position of substitution would be directed by the activating, ortho-, para-directing nature of the fused amino-alicyclic ring.

The following table summarizes key potential derivatization reactions.

Reaction TypeReagentTypical ConditionsProduct Functional Group
Imine ReductionNaBH4 or H2/PdMethanol, rtSecondary Amine
Imine HydrolysisH3O+ or OH-, HeatAqueous solutionLactam (Carbonyl)
N-AcylationAcetyl chloride, Et3NCH2Cl2, 0 °C to rtN-Acyl Amidine
N-SulfonylationTosyl chloride, Pyridine (B92270)CH2Cl2, rtN-Sulfonyl Amidine
Aromatic NitrationHNO3/H2SO40 °CNitro-aromatic

Spectroscopic and Advanced Structural Elucidation of N Methyl 3,4 Dihydro 1h Quinolin 2 Imine

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For N-methyl-3,4-dihydro-1H-quinolin-2-imine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and N-methyl protons.

Aromatic Protons (H5-H8): The four protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 7.8 ppm. Due to spin-spin coupling, they would likely present as a complex pattern of doublets, triplets, or multiplets.

Aliphatic Protons (H3, H4): The two methylene (B1212753) (-CH₂-) groups in the dihydro- portion of the ring are expected to appear as two distinct triplets in the upfield region. The C4 protons, being adjacent to the aromatic ring, would likely resonate around δ 2.8-3.0 ppm, while the C3 protons, adjacent to the imine functional group, would be slightly further downfield, around δ 2.5-2.7 ppm.

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the exocyclic nitrogen would give rise to a sharp singlet, expected to appear in the range of δ 3.1-3.3 ppm, a characteristic region for N-methyl groups of imines.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Imine Carbon (C2): The carbon of the C=N bond is the most downfield non-aromatic carbon, anticipated to have a chemical shift in the range of δ 165-175 ppm.

Aromatic Carbons (C4a-C8a): The six carbons of the benzene ring would resonate in the typical aromatic region of δ 120-145 ppm.

Aliphatic Carbons (C3, C4): The methylene carbons would appear in the upfield region, with C4 expected around δ 28-32 ppm and C3 around δ 35-40 ppm.

N-Methyl Carbon (N-CH₃): The methyl carbon signal is expected to be found in the upfield region, typically around δ 30-35 ppm.

2D NMR Spectroscopy: To confirm these assignments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Would confirm the connectivity between the H3 and H4 protons, showing a clear cross-peak between their respective signals. It would also help delineate the coupling relationships among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the C3, C4, N-CH₃, and all protonated aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures like 3,4-dihydroquinolin-2-ones and other cyclic N-methyl imines.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations (HMBC)
C2 (=N)-168.0-
C3 (-CH₂-)2.6 (t)37.5H3 → C2, C4, C4a
C4 (-CH₂-)2.9 (t)30.0H4 → C3, C4a, C5
C4a-128.0-
C5-C87.0 - 7.8 (m)122.0 - 130.0-
C8a-142.0-
N-CH₃3.2 (s)33.0N-CH₃ → C2

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion. For this compound (C₁₀H₁₂N₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 161.1073. An experimental HRMS measurement confirming this value would validate the molecular formula.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that helps confirm the structure. Key expected fragmentation pathways include:

Loss of a methyl radical: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z 145.

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic systems, the RDA reaction could cleave the dihydro- portion of the ring, potentially leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da).

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom (the C3-C4 bond) is a common pathway for amines and imines and would lead to ring opening.

Table 2: Predicted MS/MS Fragmentation for this compound ([M+H]⁺) Predicted data based on general fragmentation rules for cyclic imines.

Predicted m/zProposed Formula of FragmentProposed Neutral Loss
161.1073[C₁₀H₁₃N₂]⁺- (Molecular Ion)
145.0760[C₉H₉N₂]⁺CH₄
132.0808[C₉H₁₀N]⁺HCN
118.0648[C₈H₈N]⁺CH₃CN

Infrared and Ultraviolet-Visible Spectroscopy for Characteristic Functional Group and Electronic Information

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key diagnostic peaks are:

C=N Stretch: The most characteristic peak would be the stretching vibration of the imine double bond, which typically appears as a strong absorption in the 1690–1630 cm⁻¹ region. nih.govresearchgate.netresearchgate.net

C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- and -CH₃ groups would appear just below 3000 cm⁻¹. researchgate.net

C=C Stretches: Aromatic ring carbon-carbon stretching vibrations would be visible as a series of peaks in the 1600–1450 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this molecule is the benzene ring fused to the dihydro- ring and in conjugation with the C=N double bond. This extended π-system is expected to absorb UV light, giving rise to characteristic π→π* transitions. nih.govnih.gov The spectrum would likely show multiple absorption bands, with a strong absorption maximum (λ_max) expected in the 250-350 nm range.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) Predicted data based on typical values for aromatic imines.

Spectroscopy TypePredicted AbsorptionAssignment
IR3050-3100 cm⁻¹Aromatic C-H Stretch
IR2850-2960 cm⁻¹Aliphatic C-H Stretch
IR1645 cm⁻¹C=N Imine Stretch
IR1580, 1470 cm⁻¹Aromatic C=C Stretch
UV-Vis~270 nm, ~320 nmπ→π* Transitions

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A search of the available scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported.

If suitable crystals could be grown, an X-ray diffraction study would provide precise data on bond lengths, bond angles, and torsion angles. This would unequivocally confirm the geometry of the molecule, including the planarity of the aromatic ring and the conformation of the dihydro- heterocyclic ring. Furthermore, it would reveal details about the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking of the aromatic rings or weak hydrogen bonds that govern the solid-state architecture. mdpi.comresearchgate.net

Chiral Analytical Methods for Enantiomeric Purity Assessment

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. Consequently, an assessment of enantiomeric purity is not applicable to this specific molecule.

However, if a chiral center were introduced into the structure, for example, by adding a substituent at the C3 or C4 position, the resulting compound would be chiral. In such cases, determining the enantiomeric purity would be crucial. The primary techniques for separating and quantifying enantiomers of related chiral dihydroquinoline and tetrahydroquinoline derivatives are chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). nih.govacs.org

Chiral HPLC: This is the most common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For quinoline-type alkaloids, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclodextrin-based columns have proven highly effective. nih.govnih.govnih.gov

Chiral Capillary Electrophoresis (CE): This technique separates enantiomers in a capillary based on their differential migration in an electric field when a chiral selector (such as a modified cyclodextrin) is added to the background electrolyte. nih.govpensoft.net

These methods would allow for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a synthesized chiral analog of this compound.

Computational and Theoretical Investigations of N Methyl 3,4 Dihydro 1h Quinolin 2 Imine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the optimized geometry and electronic properties of quinoline (B57606) derivatives. nih.govresearchgate.net

The electronic structure is often described by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For instance, in studies of related quinolinone compounds, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these energy values and predict stability. researchgate.net

Molecular Electrostatic Potential (MEP) surfaces are another valuable tool. MEP maps illustrate the charge distribution across a molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). nih.gov This information is vital for predicting how N-methyl-3,4-dihydro-1H-quinolin-2-imine would interact with other reagents.

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. These descriptors, including hardness (η) and softness (S), help in comparing the stability and reactivity of different compounds. researchgate.net

ParameterDefinitionSignificance
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-filled orbitalIndicates electron-donating ability
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first electron-empty orbitalIndicates electron-accepting ability
Energy Gap (ΔE = ELUMO - EHOMO)Difference in energy between LUMO and HOMOCorrelates with chemical reactivity and stability
Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution
Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity

Reaction Mechanism Studies Using Density Functional Theory (DFT) and Ab Initio Methods

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic pathways. DFT and other ab initio methods are powerful tools for investigating reaction coordinates, identifying transition states, and calculating activation energies. nih.gov These computational approaches have been successfully applied to study the synthesis of various dihydroquinolin-2(1H)-one skeletons. mdpi.com

For the synthesis of the this compound core, theoretical studies could elucidate mechanisms such as intramolecular cyclization. For example, computational analysis of the cyclization of α,β-unsaturated N-arylamides, a common precursor for dihydroquinolinones, has helped to clarify whether the reaction proceeds via electrophilic or radical-initiated pathways. mdpi.com Such studies involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the energy barriers associated with each step.

By modeling these pathways, researchers can predict the most favorable reaction conditions and understand factors influencing stereoselectivity, such as why certain isomers are preferentially formed. mdpi.com For instance, DFT calculations can help explain the formation of specific diastereomers in reactions involving the creation of new stereocenters within the dihydroquinoline ring. Mechanistic insights gained from these theoretical studies are invaluable for the rational design of synthetic routes to new heterocyclic compounds. acs.org

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are widely used to predict the spectroscopic properties of molecules, which serves as a powerful tool for structure verification. DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. nih.gov For various quinoline derivatives, theoretical spectra generated using DFT have shown excellent agreement with experimental data, aiding in the correct assignment of vibrational bands and chemical shifts. researchgate.netscielo.br

For this compound, theoretical calculations would predict the vibrational frequencies associated with key functional groups, such as the C=N imine stretch and the vibrations of the aromatic ring. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared against experimental results to confirm the molecular structure.

Conformational analysis, another important application of theoretical chemistry, is used to identify the most stable three-dimensional arrangement of atoms in a molecule. By calculating the relative energies of different possible conformers, the lowest-energy (most stable) geometry can be determined. scielo.br This is particularly important for flexible molecules, as the conformation can significantly influence reactivity and biological activity.

Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Dihydroquinolinone Core Structure
Spectroscopic DataPredicted Value (DFT)Hypothetical Experimental Value
IR Peak (C=O stretch, cm⁻¹)1625 cm⁻¹1607 cm⁻¹
IR Peak (Aromatic C=C stretch, cm⁻¹)1554 cm⁻¹1458 cm⁻¹
¹H NMR (N-CH₃, ppm)3.55 ppm3.53 ppm
¹³C NMR (C=O, ppm)165.2 ppm164.8 ppm

Note: The data in this table is illustrative, based on values reported for similar quinolinone structures, to demonstrate the typical correlation between calculated and experimental results. nih.govscielo.br

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe molecular motion in full atomic detail. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. The process involves several steps:

System Setup: The molecule is placed in a simulation box, often filled with a solvent like water, and ions may be added to neutralize the system. A force field (e.g., CHARMM, AMBER) is chosen to define the potential energy of the system. ijnc.ir

Minimization: The initial structure's energy is minimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and the pressure is adjusted, allowing the system to reach a stable state. ijnc.ir

Production Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is recorded. ijnc.ir

Analysis of the MD trajectory can reveal information about the conformational flexibility of the molecule, its solvation properties, and its interactions with other molecules, such as proteins or DNA. nih.gov This makes MD simulations an indispensable tool in drug discovery for studying ligand-receptor binding and understanding functional mechanisms at the atomic level. nih.gov

Applications of N Methyl 3,4 Dihydro 1h Quinolin 2 Imine in Chemical Synthesis and Materials Science

N-Methyl-3,4-dihydro-1H-quinolin-2-imine as a Versatile Synthetic Building Block and Intermediate

This compound and its parent structures are pivotal as transient intermediates in domino reactions, which allow for the construction of complex molecular architectures in a single operation. nih.gov These reactions are highly efficient and atom-economical, making them valuable in modern synthetic chemistry.

One of the most significant roles of this cyclic imine is as a penultimate intermediate in the synthesis of 1,2,3,4-tetrahydroquinolines. nih.govmdpi.com In these multi-step sequences, a starting material like a 2-nitroarylketone undergoes catalytic reduction of the nitro group, which then triggers an intramolecular cyclization to form the cyclic imine. This imine is not typically isolated but is immediately subjected to further reduction to yield the stable tetrahydroquinoline product. The addition of formaldehyde (B43269) during this process can result in N-methylated tetrahydroquinoline derivatives. mdpi.com

The reactivity of the C=N double bond in the imine allows it to be a target for various nucleophilic additions, leading to a diverse range of substituted quinoline (B57606) derivatives. For instance, imine-addition followed by a nucleophilic aromatic substitution (SNAr) sequence is a strategy used to synthesize highly substituted 2,3-dihydro-4(1H)-quinolinones. nih.govmdpi.com These reactions demonstrate the compound's utility as a versatile building block, enabling the introduction of various functional groups and the construction of diverse heterocyclic systems. The general reactivity of imines allows for electrophilic, nucleophilic, dienophilic, and aza-diene type reactions, making them valuable precursors in heterocyclic synthesis. redalyc.org

Table 1: Role as an Intermediate in Domino Reaction Synthesis of Tetrahydroquinolines

StepDescriptionKey Transformation
1 Catalytic ReductionReduction of a nitro group on a 2-nitroarylketone to an amine.
2 Intramolecular CyclizationThe newly formed amine attacks the ketone, forming a cyclic imine intermediate.
3 In Situ ReductionThe cyclic imine is immediately reduced to the corresponding tetrahydroquinoline.

Role in the Development of Catalytic Systems and Ligands

The quinoline-imine scaffold is a valuable ligand framework in coordination chemistry and catalysis. The nitrogen atoms of the quinoline ring and the imine group can act as effective coordination sites for a variety of transition metals, leading to the formation of stable and catalytically active metal complexes. mdpi.com

Recent research has focused on the development of quinoline pyridine(imine) (QPI) iron complexes. acs.orgprinceton.edu These complexes are synthesized by coordinating a custom-designed ligand, which includes a quinoline-imine moiety, to an iron center. The electronic properties and steric bulk of the ligand can be fine-tuned by modifying the substituents on the quinoline and imine components, allowing for precise control over the catalytic activity. acs.orgprinceton.edu

These iron complexes have proven to be competent catalysts for reactions such as the 1,4-hydrovinylation of 1,3-dienes. acs.orgprinceton.edu In this process, the catalyst facilitates the coupling of a diene with ethylene (B1197577) to produce valuable hexadiene isomers with high selectivity. The mechanism involves the activation of the substrates at the iron center, which is modulated by the electronic and steric environment provided by the quinoline-imine ligand. The ability of such ligands to stabilize reactive metal centers makes them crucial in the development of new catalytic systems based on earth-abundant metals like iron. acs.orgprinceton.edu

Exploitation in Advanced Functional Materials (e.g., optoelectronic properties, aggregation-induced emission)

Derivatives of the quinoline scaffold are increasingly being explored for their applications in advanced functional materials, particularly in the field of optoelectronics. rsc.org One of the most interesting properties exhibited by certain quinoline derivatives is aggregation-induced emission (AIE). rsc.org AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in the solid state or in poor solvents. nih.gov This property is the opposite of the aggregation-caused quenching (ACQ) effect that plagues many traditional fluorescent dyes. nih.gov

A family of (Z)-3-(quinolin-2-ylmethylene)-3,4-dihydroquinoxalin-2(1H)-one derivatives, which are structurally related to this compound, have been synthesized and shown to be AIE-active. rsc.org In dilute solutions, these molecules are non-emissive due to processes like excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT), which provide non-radiative decay pathways for the excited state. rsc.org However, in the aggregated state, the restriction of these intramolecular motions blocks the non-radiative channels, forcing the excited state to decay radiatively, resulting in strong fluorescence. rsc.org

This AIE activity makes such compounds highly promising for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. rsc.org For instance, quinoline-based molecules exhibiting both AIE and thermally activated delayed fluorescence (TADF) have been developed as efficient emitters for non-doped OLEDs. rsc.org The ability to tune the electronic properties and emission colors by modifying the molecular structure of the quinoline-imine core is a key advantage in designing next-generation optoelectronic materials. rsc.org

Table 2: Photophysical Properties of a Representative Quinoline-Based AIE Emitter (PXZ-QL)

PropertyValue
ΔEST (Energy gap) 0.10 eV
Delay Lifetime 1.86 µs
Maximal EQE (in OLED) 17.3%
Turn-on Voltage (in OLED) 2.6 V
Data sourced for PXZ-QL, a related quinoline-based TADF-AIE emitter. rsc.org

Industrial Chemical Applications

The industrial relevance of this compound stems from its role as a precursor and building block for the broader class of quinoline and dihydroquinoline derivatives, which have widespread commercial applications. mdpi.comrsc.org The quinoline core is a privileged scaffold in medicinal chemistry and is found in numerous pharmaceuticals. acs.orgmdpi.com

Pharmaceuticals: Many approved drugs for treating a wide range of conditions contain the quinoline or hydroquinoline structure. These include antimalarials (e.g., chloroquine), antimicrobials (e.g., ciprofloxacin), and anticancer agents (e.g., irinotecan). acs.orgrsc.org The synthetic accessibility of diverse quinoline derivatives, facilitated by intermediates like this compound, is crucial for drug discovery and development programs.

Agrochemicals: Quinoline derivatives are also utilized in the agricultural industry as pesticides and herbicides. Their biological activity is not limited to human medicine, and tailored quinoline structures provide effective crop protection agents.

Materials Science: As discussed previously, quinoline-based compounds are used in the manufacturing of organic light-emitting diodes (OLEDs) for displays and lighting. rsc.org They also find use as solvents for resins, as corrosion inhibitors, and in the synthesis of dyes. researchgate.net The development of efficient, large-scale synthetic routes to these valuable compounds often relies on versatile intermediates that can be readily functionalized.

The utility of this compound lies in its ability to be transformed into these high-value final products, making it an important, albeit often non-isolated, component in industrial chemical synthesis.

Structure Property Relationships Spr in N Methyl 3,4 Dihydro 1h Quinolin 2 Imine Chemistry

Influence of Substituents on Synthetic Yields and Reaction Selectivity

The synthesis of quinoline (B57606) derivatives, including structures analogous to N-methyl-3,4-dihydro-1H-quinolin-2-imine, is significantly influenced by the electronic nature of the substituents on the precursor molecules. Studies on the synthesis of dihydroquinoline derivatives have shown that the presence of electron-withdrawing or electron-donating groups can dramatically affect reaction yields and selectivity.

In multi-component reactions for the synthesis of dihydroquinolines, the choice of substituted aromatic aldehydes has a pronounced effect on the yield of the final product. For instance, in the synthesis of dihydroquinoline embelin (B1684587) derivatives, aromatic aldehydes bearing strong electron-withdrawing groups, such as a nitro (-NO₂) or a methyl ester (-COOCH₃) group, have been observed to produce the highest yields, often exceeding 80%. nih.gov Conversely, the presence of electron-donating groups, like dimethyl or dimethoxy substituents, on the aromatic aldehyde tends to decrease the reaction yields. nih.gov This suggests that the electrophilicity of the carbonyl carbon in the aldehyde is a key factor in the rate-determining step of the reaction.

Halogen substituents on the aromatic ring of the aldehyde, such as chloro, bromo, and fluoro groups, generally result in moderate to good yields, typically ranging from 62% to 74%. nih.gov The influence of substituents on the aniline (B41778) ring also plays a role, with both electron-donating and electron-withdrawing groups being well-tolerated in many synthetic protocols for quinoline derivatives, although reaction times may vary. nih.gov

The regioselectivity of these reactions can also be controlled by the nature and position of substituents. For example, in the electrophilic cyclization of N-(2-alkynyl)anilines, cyclization onto a less sterically hindered position is generally favored. nih.gov

Table 1: Influence of Aldehyde Substituents on the Yield of Dihydroquinoline Derivatives

Substituent (R) on Aromatic Aldehyde Electronic Nature Reported Yield (%)
4-NO₂ Electron-withdrawing 80
4-COOCH₃ Electron-withdrawing 81
4-Cl Electron-withdrawing (halogen) 74
4-Br Electron-withdrawing (halogen) 72
3,4-di(OCH₃) Electron-donating 56

Note: The data in this table is based on the synthesis of dihydroquinoline embelin derivatives and serves as an illustrative example of substituent effects. nih.gov

Correlation of Structural Modifications with Spectroscopic Signatures

The spectroscopic properties of this compound and its analogs are directly linked to their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the electronic environment and bonding within these molecules.

¹H NMR Spectroscopy: The chemical shifts of protons in the ¹H NMR spectrum are sensitive to the electronic effects of substituents. For instance, in a series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives, the protons of the dihydroquinolinone core exhibit characteristic signals. The protons of the methylene (B1212753) groups at positions 3 and 4 typically appear as triplets in the range of δ 2.70-3.03 ppm. nih.gov Aromatic protons on the quinoline ring resonate further downfield. Substituents on the aromatic ring or the N-methyl group will cause predictable shifts in these signals based on their shielding or deshielding effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide insight into the carbon framework of the molecule. In substituted 3,4-dihydroquinolin-2(1H)-ones, the carbonyl carbon (C2) typically resonates around δ 170 ppm. nih.gov The chemical shifts of the aromatic carbons are influenced by the nature of the substituents, with electron-donating groups causing upfield shifts and electron-withdrawing groups leading to downfield shifts.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic C=N stretching vibration. For comparison, in substituted imines derived from quinolinic acid, the C=N group exhibits a stretching band in the region of 1621-1690 cm⁻¹. redalyc.org The position of this band can be influenced by substituents that affect the bond strength of the imine functionality. For the analogous 3,4-dihydroquinolin-2(1H)-ones, a strong C=O stretching band is observed.

Table 2: Representative ¹H NMR Data for Substituted 3,4-Dihydro-2(1H)-quinolinone Derivatives

Compound Substituent δ (ppm) for -CH₂-CH₂- Protons
D2 N-(4-bromobenzyl)-7-sulfonamide 3.03 (t), 2.71 (t)
D6 N-(4-(dimethylamino)benzyl)-6-sulfonamide 3.02 (t), 2.70 (approx.)

Note: This table presents selected data for illustrative purposes and is based on reported values for analogous compounds. nih.gov

Relationship between Molecular Architecture and Chemical Stability/Reactivity

The chemical stability and reactivity of this compound are intrinsically linked to its molecular architecture. The presence of the imine functional group within a partially saturated heterocyclic ring system defines its chemical behavior.

Imines, in general, are known to be susceptible to hydrolysis, reverting to the corresponding amine and carbonyl compound, especially under acidic conditions. However, the stability of the imine linkage can be enhanced. For instance, imines with aryl substituents that allow for effective conjugation are substantially more stable than those with alkyl substituents. eijppr.com The endocyclic nature of the imine in the dihydroquinoline ring system may confer additional stability compared to acyclic imines.

The reactivity of the quinoline nucleus is also a key factor. The electron-rich nature of the benzene (B151609) ring makes it susceptible to electrophilic substitution, while the pyridine-like portion of the molecule can undergo nucleophilic attack, particularly when activated. In the case of 2-chloroquinoline (B121035) derivatives, the chloro group at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions. mdpi.com

The stability of related quinoline derivatives has been investigated computationally. Density functional theory (DFT) calculations on quinoline-3-carbaldehyde hydrazones have been used to determine the relative stabilities of different tautomers. For example, studies have shown that for 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde, the N1-tautomer is more stable than the N2-tautomer in polar solvents due to its higher dipole moment. mdpi.com Such computational approaches can provide valuable insights into the stability of different isomers and conformers of this compound.

Structure-Property Correlations in Functional Material Applications (e.g., optical properties)

Quinoline derivatives are of significant interest for their applications in functional materials, particularly in optoelectronics, owing to their unique optical properties. mdpi.com These properties are highly tunable through structural modifications.

The extended π-conjugation in quinoline-based molecules often leads to interesting photophysical properties, including fluorescence. Quinoline-based compounds with electron-donating and electron-withdrawing groups can exhibit intramolecular charge transfer (ICT), which is often associated with solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. researchgate.net

For example, push-pull type fluorescent amino-quinoline derivatives have been synthesized and shown to exhibit fluorescent solvatochromism. researchgate.net These molecules show high fluorescence quantum yields in non-polar solvents, while the fluorescence is nearly quenched in polar solvents, making them suitable as fluorescent probes for specific environments. researchgate.net

The introduction of different functional groups can be exploited to control the cytotoxic effects of quinoline derivatives, which is an important consideration in the development of materials for biological applications. brieflands.com Furthermore, quinoline-based compounds are known for their high thermal and chemical stability, electron-transporting capability, and the ease with which their structure can be modified, making them desirable for applications in organic light-emitting diodes (OLEDs). nih.gov Computational studies, such as DFT and time-dependent DFT (TD-DFT), are often employed to predict and understand the electronic and optical properties of these materials, including their HOMO-LUMO energy gaps and absorption spectra. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dihydroquinoline embelin derivatives
3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives
N-(2-alkynyl)anilines
2-chloroquinoline derivatives
Quinoline-3-carbaldehyde hydrazones
2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde

Future Research Directions and Perspectives for N Methyl 3,4 Dihydro 1h Quinolin 2 Imine

Development of Novel and Sustainable Synthetic Pathways

The synthesis of N-heterocycles is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions, toxic reagents, and volatile organic solvents. rasayanjournal.co.inmdpi.com Future research on N-methyl-3,4-dihydro-1H-quinolin-2-imine should prioritize the development of synthetic routes aligned with the principles of green chemistry. nih.gov

Key areas for investigation include:

Catalytic Systems: Exploring the use of earth-abundant and non-toxic metal catalysts (e.g., iron, copper, manganese) to replace precious metal catalysts like palladium or platinum, which are often used in C-N bond-forming reactions. rsc.org The development of heterogeneous catalysts could also simplify product purification and enable catalyst recycling, further enhancing the sustainability of the process. mdpi.com

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted organic synthesis have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the preparation of various heterocyclic compounds. rasayanjournal.co.inresearchgate.net Investigating these non-traditional activation methods for the cyclization and formation of the imine moiety could lead to highly efficient and environmentally benign protocols. researchgate.net

Greener Solvents and Conditions: Shifting away from chlorinated hydrocarbons and other hazardous solvents towards water, polyethylene (B3416737) glycol (PEG), or bio-based solvents is a critical goal. mdpi.com The development of one-pot, multicomponent reactions (MCRs) would also enhance sustainability by reducing the number of synthetic steps and minimizing waste generation. nih.gov

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound
ParameterPotential Traditional ApproachProposed Sustainable Approach
CatalystHomogeneous Palladium or Platinum complexesHeterogeneous Iron or Copper-based nanocatalysts
SolventToluene, DichloromethaneWater, Ethanol, or solvent-free conditions
Energy SourceConventional heating (oil bath)Microwave irradiation or sonication
Atom EconomyModerate; may involve protecting groupsHigh; via one-pot multicomponent reaction
Waste ProfileGenerates metallic and organic solvent wasteMinimal waste; recyclable catalyst and benign byproducts (e.g., water)

Exploration of Unprecedented Reactivity Modes

The cyclic imine functionality is a versatile synthon, capable of participating in a wide array of chemical transformations. mdpi.com For this compound, the interplay between the imine group and the fused dihydroquinoline ring could give rise to unique reactivity that has yet to be explored.

Future investigations should focus on:

Nucleophilic Additions and Cycloadditions: The electrophilic carbon of the imine is a prime target for nucleophiles. Systematic studies of its reactions with various carbon, nitrogen, and oxygen nucleophiles could yield a library of novel, densely functionalized tetrahydroquinoline derivatives. Furthermore, its potential as a dienophile or dipolarophile in cycloaddition reactions could provide rapid access to complex polycyclic N-heterocyclic frameworks. mdpi.com

Photochemical Transformations: The photochemistry of imines is a burgeoning field that offers pathways to unique molecular architectures through radical-based mechanisms. anr.frnih.gov Photoinduced intramolecular hydrogen atom transfer or cyclization reactions could be explored. acs.orgresearchgate.net Such light-mediated transformations, often proceeding under mild conditions without the need for chemical initiators, represent a sustainable approach to generating molecular complexity. anr.fr

C-H Functionalization: Direct functionalization of the C-H bonds on the dihydroquinoline backbone, while keeping the imine intact, would be a powerful tool for molecular editing. This would allow for late-stage modification of the scaffold, enabling the synthesis of diverse derivatives for screening in various applications.

Table 2: Prospective Reactivity Studies for this compound
Reaction ClassPotential Reagent/ConditionAnticipated Outcome/Product ClassSignificance
Nucleophilic AdditionGrignard reagents, OrganolithiumsSubstituted 2-amino-1,2,3,4-tetrahydroquinolinesAccess to chiral amines and complex alkaloids
[4+2] CycloadditionElectron-rich dienesNovel polycyclic nitrogen-containing scaffoldsRapid construction of molecular complexity
Photochemical CyclizationUV or visible light irradiationFused heterocyclic systems via radical intermediatesMetal-free, sustainable bond formation
Reductive AminationHydride reducing agentsN-methyl-1,2,3,4-tetrahydroquinolin-2-amineSynthesis of key synthetic intermediates

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry provides an invaluable toolkit for understanding and predicting molecular behavior, thereby accelerating experimental discovery. japsonline.com Applying advanced computational methods to this compound can guide synthetic efforts and help identify promising applications.

Future computational studies could include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to map the potential energy surfaces of proposed reactions can help predict their feasibility, identify transition states, and understand selectivity. nih.govarabjchem.org This is particularly useful for designing novel catalytic cycles or predicting the outcomes of photochemical reactions. acs.org

Prediction of Physicochemical Properties: Computational models can accurately predict key properties such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and spectroscopic signatures (NMR, IR, UV-Vis). rsc.orgnih.gov These predictions can help in the rational design of derivatives with tailored electronic and optical properties for materials science applications.

Virtual Screening and Drug Design: The quinoline (B57606) scaffold is prevalent in many bioactive molecules. neliti.com Computational docking studies could predict the binding affinity of this compound derivatives to various biological targets, guiding the synthesis of new potential therapeutic agents. nih.gov

Table 3: Key Molecular Properties of this compound for Computational Prediction
PropertyComputational MethodPotential Application of Data
HOMO-LUMO Energy GapDFT, TD-DFTPredicting electronic transitions and suitability for optoelectronic materials
Molecular Electrostatic Potential (MEP)DFTIdentifying sites for electrophilic/nucleophilic attack; predicting intermolecular interactions
Bond Dissociation EnergiesDFTAssessing stability and predicting sites for radical reactions
Simulated NMR/IR SpectraDFT (GIAO method)Aiding in the structural confirmation of newly synthesized derivatives

Emerging Applications in Niche Areas of Organic and Materials Chemistry

The unique combination of a conjugated quinoline system with a reactive imine moiety suggests that this compound could serve as a valuable building block in several niche areas.

Potential emerging applications to be explored:

Organic Electronics: Quinoline derivatives are known to be useful in organic light-emitting diodes (OLEDs) and as fluorescent sensors due to their photophysical properties. researchgate.nettandfonline.com The this compound scaffold could be functionalized to create novel materials with tunable emission wavelengths and high quantum yields. The imine group offers a convenient handle for attaching other chromophores or electron-donating/withdrawing groups.

Bioactive Scaffolds: The 3,4-dihydro-2(1H)-quinolinone core is found in numerous natural products and pharmacologically active compounds. tandfonline.com The corresponding imine analogue could act as a bioisostere or a precursor to new classes of bioactive molecules, potentially exhibiting antimicrobial, anticancer, or anti-inflammatory properties. neliti.commdpi.com

Corrosion Inhibitors and Agrochemicals: The nitrogen atoms in the quinoline ring system can effectively coordinate to metal surfaces, making quinoline derivatives effective corrosion inhibitors. mdpi.com Furthermore, the quinoline scaffold is a key component in several pesticides. acs.org New derivatives of this compound could be synthesized and screened for these niche industrial applications.

Table 4: Potential Niche Applications and Relevant Molecular Features
Application AreaKey Molecular FeatureRationale for Exploration
Organic Light-Emitting Diodes (OLEDs)Extended π-system of the quinoline corePotential for strong photoluminescence and tunable electronic properties upon functionalization
Fluorescent ChemosensorsElectron-rich nitrogen atoms and modifiable scaffoldAbility to coordinate with metal ions or other analytes, leading to changes in fluorescence
Medicinal Chemistry ScaffoldsStructural similarity to bioactive quinolinones; reactive imine handlePotential as a novel pharmacophore or for generating libraries of compounds for drug discovery
AgrochemicalsKnown activity of the quinoline core in pesticidesDerivatives could exhibit novel herbicidal, fungicidal, or insecticidal properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methyl-3,4-dihydro-1H-quinolin-2-imine, and how do reaction conditions influence yield and purity?

  • Methodology : Key routes include nucleophilic displacement reactions (e.g., chloroiodopropane with amines like dimethylamine or pyrrolidine in aqueous acetonitrile at 60°C, catalyzed by potassium iodide) followed by reduction and coupling steps .
  • Critical parameters :

  • Solvent choice (e.g., DMF with NaH for alkylation steps) .
  • Temperature control (e.g., 80°C for Pd-catalyzed C–H olefination) .
  • Catalysts (e.g., Pd(OAc)₂ for regioselective functionalization) .
    • Yield optimization : Use of LiAlH₄ for reduction steps (52–90% yields) .

Q. How is N-methyl-3,4-dihydro-1H-quinolin-2-imine structurally characterized in academic research?

  • Analytical techniques :

  • ¹H NMR : Key peaks include δ 6.48–7.77 ppm for aromatic protons and δ 2.30–3.37 ppm for N-methyl and dihydroquinoline backbone protons .
  • MS (ESI) : Molecular ion peaks at m/z 238–260 (M + 1) confirm molecular weight .
    • Purity validation : TLC monitoring and chromatography (e.g., silica gel) are standard .

Advanced Research Questions

Q. How does regioselectivity in C–H functionalization of N-methyl-3,4-dihydroquinolin-2-imine derivatives impact drug discovery?

  • Case study : Pd(OAc)₂ with S,O-ligands enables C–H olefination at the 5-oxygenated position (80°C, DCE, 16 h), achieving >80% regioselectivity .
  • Implications : Regioselective modification allows targeted introduction of pharmacophores (e.g., ethyl acrylate) for biological activity tuning .

Q. What strategies resolve contradictions in biological activity data for N-methyl-3,4-dihydroquinolin-2-imine analogs?

  • Data conflicts : For example, compound 41 (3-carbon linker) showed divergent bioactivity vs. 42 due to amine basicity and steric effects .
  • Resolution approaches :

  • Computational modeling : Predict amine pKa and binding affinity .
  • SAR studies : Compare analogs with varied linkers (e.g., 2- vs. 3-carbon chains) .

Q. How do solvent and catalyst choices affect the scalability of N-methyl-3,4-dihydroquinolin-2-imine synthesis?

  • Catalyst limitations : Pd-based systems (e.g., Scheme 3 ) may hinder scalability due to cost and metal contamination.
  • Alternative methods :

  • Photocatalytic C–H activation (unexplored but promising for green chemistry).
  • Flow chemistry for exothermic steps (e.g., NaH-mediated alkylation) .

Methodological Challenges and Solutions

Q. What purification techniques are effective for isolating N-methyl-3,4-dihydroquinolin-2-imine derivatives with high polarity?

  • Challenges : Polar byproducts (e.g., unreacted amines) complicate isolation.
  • Solutions :

  • Ion-exchange chromatography : Separates charged species .
  • Recrystallization : Use ethanol/water mixtures for amphiphilic compounds .

Q. How can researchers validate the stability of N-methyl-3,4-dihydroquinolin-2-imine under biological assay conditions?

  • Protocol :

  • pH stability tests : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24 h, monitor via HPLC .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

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